molecular formula C12H12Cl2N4O2 B2377234 2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide CAS No. 1808738-53-5

2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide

Cat. No.: B2377234
CAS No.: 1808738-53-5
M. Wt: 315.15
InChI Key: PZTWROOMXVBKQD-UHFFFAOYSA-N
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Description

2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyano group, a dichlorophenyl group, and a carbamoyl group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dichlorobenzyl cyanide with methyl isocyanate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The cyano group and carbamoyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways or chemical reactions, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamides and dichlorophenyl derivatives, such as:

  • 2-[carbamoyl(methyl)amino]-N-[cyano(2,4-dichlorophenyl)methyl]acetamide
  • 2-[carbamoyl(methyl)amino]-N-[cyano(2,5-dichlorophenyl)methyl]acetamide

Uniqueness

The uniqueness of 2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide lies in its specific substitution pattern on the phenyl ring and the presence of both cyano and carbamoyl groups

Properties

IUPAC Name

2-[carbamoyl(methyl)amino]-N-[cyano-(2,3-dichlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O2/c1-18(12(16)20)6-10(19)17-9(5-15)7-3-2-4-8(13)11(7)14/h2-4,9H,6H2,1H3,(H2,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTWROOMXVBKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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